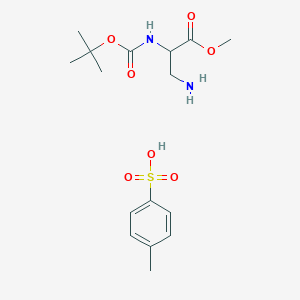
(R)-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a complex organic compound that features both carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These protecting groups are commonly used in organic synthesis to temporarily mask reactive functional groups, allowing for selective reactions to occur at other sites on the molecule. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves multiple steps, starting with the protection of the amino groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The Cbz group is added using benzyl chloroformate in the presence of a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, adhering to green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc and Cbz groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogenolysis for Cbz)
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Trifluoroacetic acid for Boc removal and palladium on carbon with hydrogen for Cbz removal.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amino acid.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of pharmaceuticals, especially in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: For the attachment of biomolecules to surfaces or other molecules.
Material Science: In the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester primarily involves its role as a protected amino acid derivative. The protecting groups (Boc and Cbz) prevent unwanted side reactions during synthesis, allowing for selective reactions at other sites. Upon deprotection, the free amino acid can interact with various molecular targets, such as enzymes or receptors, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Cbz-amino-2-Fmoc-amino-propionic acid methyl ester: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
®-3-Cbz-amino-2-Alloc-amino-propionic acid methyl ester: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
®-3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is unique due to the combination of Boc and Cbz protecting groups, which offer orthogonal protection strategies. This allows for selective deprotection and functionalization, making it highly versatile in synthetic applications .
Eigenschaften
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(22)19-13(14(20)23-4)10-18-15(21)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZWIRUXDMVNJ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














